molecular formula C16H23N5O4S B13844646 2-Methylthio-N6-isopentenyladenosine

2-Methylthio-N6-isopentenyladenosine

Cat. No.: B13844646
M. Wt: 381.5 g/mol
InChI Key: VZQXUWKZDSEQRR-MIMBDUIHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthio-N-6-isopentenyladenosine involves the conversion of N-6-isopentenyladenosine to its methylthio derivative. This modification is catalyzed by the enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) in mammalian cells . The reaction conditions typically involve the presence of the enzyme and the substrate in a suitable buffer system.

Industrial Production Methods: Industrial production of 2-Methylthio-N-6-isopentenyladenosine is not well-documented, as it is primarily studied in a biological context. the enzymatic conversion method described above could potentially be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthio-N-6-isopentenyladenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Properties

Molecular Formula

C16H23N5O4S

Molecular Weight

381.5 g/mol

IUPAC Name

(2S,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol

InChI

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11?,12?,15+/m0/s1

InChI Key

VZQXUWKZDSEQRR-MIMBDUIHSA-N

Isomeric SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3C(C([C@@H](O3)CO)O)O)C

Canonical SMILES

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.